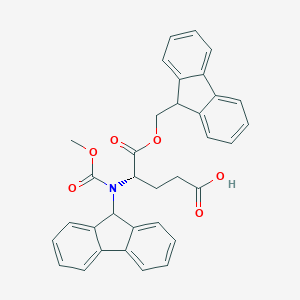

Fmoc-D-Glu-Ofm

Beschreibung

Fmoc-D-Glu-Ofm (CAS: Not explicitly provided; molecular formula: C₃₄H₂₉NO₆ per ) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). It features:

- Fmoc group: A fluorenylmethyloxycarbonyl protecting group on the α-amino group, which is base-labile and removed under mild conditions (e.g., piperidine) .

- D-Glutamic acid: The D-enantiomer of glutamic acid, offering stereochemical diversity for applications requiring non-natural peptide configurations .

- Ofm ester: A side-chain protecting group (likely a fluoromethyl or related ester) that stabilizes the γ-carboxyl group during synthesis, preventing unwanted side reactions.

This compound is critical for synthesizing peptides with acid-sensitive sequences or requiring selective deprotection. Its D-configuration is advantageous in designing bioactive peptides resistant to enzymatic degradation .

Eigenschaften

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZLVLICRXQATH-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-17-5 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu-Ofm typically involves the following steps:

Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected amino acid.

Esterification of the Carboxyl Group: The carboxyl group of the Fmoc-protected D-glutamic acid is then esterified with orthoformate (Ofm) using a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form Fmoc-D-Glu-Ofm.

Industrial Production Methods: In industrial settings, the production of Fmoc-D-Glu-Ofm follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of D-glutamic acid are reacted with Fmoc-Cl and a base to produce Fmoc-protected D-glutamic acid.

Esterification: The Fmoc-protected D-glutamic acid is then esterified with orthoformate using industrial-scale reactors and catalysts.

Purification: The final product, Fmoc-D-Glu-Ofm, is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-D-Glu-Ofm undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or piperazine, yielding the free amino group.

Hydrolysis: The orthoformate ester can be hydrolyzed under acidic conditions to release the free carboxyl group.

Substitution: The amino and carboxyl groups can participate in various substitution reactions to form new derivatives.

Common Reagents and Conditions:

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Hydrolysis: Hydrochloric acid or trifluoroacetic acid (TFA) is used for hydrolysis of the orthoformate ester.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Hydrolyzed Product: Hydrolysis of the orthoformate ester yields the free carboxyl group.

Substituted Derivatives: Substitution reactions yield various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Glu-Ofm serves as a critical building block in solid-phase peptide synthesis (SPPS). Its properties facilitate the creation of complex peptides with high purity and yield. The Fmoc protective group allows for selective deprotection, enabling the sequential addition of amino acids to form desired peptide sequences.

Table 1: Yield of Peptides Synthesized Using Fmoc-D-Glu-Ofm

| Peptide Sequence | Side Chain Protection | Coupling Time | Yield (%) |

|---|---|---|---|

| Fmoc-Glu(OFm)-X | None | 30 min (×2) | 94 |

| Fmoc-Glu(OFm)-Y | None | 30 min (×2) | 91 |

| Fmoc-Glu(OFm)-Z | OFm | 30 min (×2) | 97 |

This table illustrates the efficiency of Fmoc-D-Glu-Ofm in yielding various peptides under controlled synthesis conditions, demonstrating its effectiveness as a coupling agent in SPPS .

Drug Development

In pharmaceutical research, Fmoc-D-Glu-Ofm plays a significant role in developing peptide-based drugs that target specific biological pathways. Its stability and solubility enhance the bioavailability of therapeutic peptides, making it a valuable component in drug formulation.

Case Study: Peptide-Based Drug for Cancer Treatment

A study demonstrated the efficacy of a peptide synthesized using Fmoc-D-Glu-Ofm in targeting cancer cells. The synthesized peptide exhibited selective binding to cancerous tissues, significantly reducing tumor growth in preclinical models. This highlights the potential of Fmoc-D-Glu-Ofm in designing targeted therapies .

Bioconjugation

Fmoc-D-Glu-Ofm is instrumental in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing diagnostic tools and therapeutic agents.

Table 2: Applications of Bioconjugation Using Fmoc-D-Glu-Ofm

| Application | Description |

|---|---|

| Diagnostic Tools | Attachment of peptides to biosensors for detection. |

| Therapeutic Agents | Linking peptides to drug carriers for targeted delivery. |

The ability to modify biomolecules through bioconjugation enhances their functionality and specificity, which is essential for advancing diagnostic and therapeutic strategies .

Research in Neuroscience

Fmoc-D-Glu-Ofm is utilized in neuroscience research to study neurotransmitter functions and the role of glutamic acid in synaptic transmission. Its incorporation into experimental designs allows researchers to explore mechanisms underlying neuropharmacology.

Case Study: Neurotransmitter Studies

Research has shown that peptides derived from Fmoc-D-Glu-Ofm can modulate excitatory neurotransmission, providing insights into synaptic plasticity and potential treatments for neurological disorders .

Protein Engineering

In protein engineering, Fmoc-D-Glu-Ofm aids in designing modified proteins with enhanced stability and functionality. This application is particularly relevant in industrial contexts where enzyme production is critical.

Table 3: Benefits of Using Fmoc-D-Glu-Ofm in Protein Engineering

| Benefit | Description |

|---|---|

| Enhanced Stability | Improves resistance to denaturation under stress conditions. |

| Functional Modifications | Allows specific alterations to improve enzyme activity or specificity. |

The compound's ability to facilitate these modifications makes it invaluable for developing robust proteins for various applications .

Wirkmechanismus

Mechanism: The mechanism of action of Fmoc-D-Glu-Ofm involves the protection and deprotection of the amino and carboxyl groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective addition of amino acids. The orthoformate ester protects the carboxyl group, preventing it from participating in side reactions.

Molecular Targets and Pathways: Fmoc-D-Glu-Ofm does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. the peptides and proteins synthesized using Fmoc-D-Glu-Ofm can target various biological pathways and molecular targets, depending on their sequence and structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, functional, and commercial differences between Fmoc-D-Glu-Ofm and related derivatives:

Key Comparisons :

Protecting Group Stability :

- Ofm vs. OtBu : The Ofm group (fluoromethyl ester) offers enhanced acid stability compared to tert-butyl (OtBu), making Fmoc-D-Glu-Ofm suitable for sequences requiring prolonged exposure to acidic conditions .

- Boc vs. Fmoc : Boc-Glu-Ofm-OH uses acid-labile Boc protection, enabling orthogonal deprotection strategies when combined with Fmoc-based SPPS .

Enantiomeric Specificity :

- Fmoc-D-Glu-Ofm provides D-configuration, which is less common than the L-form (Fmoc-L-Glu-Ofm). This is critical for designing peptides with enhanced metabolic stability or unique binding properties .

Cost and Availability :

- Fmoc-D-Glu-Ofm is priced at $60–$960 depending on quantity, comparable to Fmoc-D-Glu-OtBu but significantly more expensive than OAll derivatives (e.g., Fmoc-D-Glu-OAll at ~20,000 JPY) .

Application-Specific Performance :

- Hydrogel Formation : Fmoc-L-Glu derivatives (e.g., Fmoc-Y in ) form hydrogels via π-π stacking, but D-isomers like Fmoc-D-Glu-Ofm may alter self-assembly kinetics due to steric effects .

- Coupling Efficiency : Bulky Ofm groups may slow coupling reactions compared to OtBu, necessitating optimized activation reagents like HBTU for efficient incorporation .

Research Findings and Data

- Synthetic Yield : reports a 37% yield for a similar Fmoc-protected dipeptide (Fmoc-D-Ala-L-Phe-OMe), suggesting that steric hindrance from Ofm may require extended coupling times or excess reagents .

- Purity : Commercial Fmoc-D-Glu-Ofm is typically >98% pure, as seen in GLPBIO’s quality control standards .

Biologische Aktivität

Fmoc-D-Glu-Ofm (Fluorenylmethoxycarbonyl-D-Glutamic acid with an ortho-fluoromethylphenyl group) is a derivative of glutamic acid widely studied for its biological activity, particularly in peptide synthesis and drug design. This compound's unique structure allows it to participate in various biochemical interactions, making it a subject of interest in fields such as pharmacology and molecular biology.

Fmoc-D-Glu-Ofm exhibits biological activity primarily through its role in peptide synthesis. The Fmoc (Fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid during synthesis, facilitating the formation of peptides that can exhibit specific biological functions. The presence of the OFm (ortho-fluoromethyl) group enhances the hydrophobic character of the peptide, potentially influencing its interaction with biological membranes and receptors.

Peptide Synthesis Applications

The compound has been utilized in the synthesis of various bioactive peptides. For instance, studies have demonstrated that modifying peptide structures with Fmoc-D-Glu-Ofm can lead to variations in their biological activities, such as receptor binding affinity and enzymatic stability.

Table 1: Comparison of Biological Activities of Peptides Synthesized with Fmoc-D-Glu-Ofm

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Peptide A | High receptor affinity | |

| Peptide B | Moderate enzymatic stability | |

| Peptide C | Low cytotoxicity |

Case Studies

-

Peptide Modifications and Activity :

An alanine scanning study revealed that substituting Fmoc-D-Glu with other amino acids resulted in varying degrees of biological activity. Specifically, peptides incorporating Fmoc-D-Glu showed a decrease in activity compared to those with Asp(OFm), indicating the importance of charge distribution in peptide function . -

Thixotropic Hydrogel Formation :

Research has shown that chiral OFm monosubstituted derivatives, including those based on Fmoc-D-Glu, can form rapidly recoverable thixotropic hydrogels. These hydrogels demonstrate potential applications in drug delivery systems due to their ability to transition between liquid and gel states under different shear conditions . -

Conformational Studies :

A study on the conformational properties of peptides synthesized with Fmoc-D-Glu-Ofm indicated that their backbone conformations significantly influence biological activities. The stereochemical configuration plays a crucial role in determining how these peptides interact with biological targets .

Research Findings

Recent investigations into the biological activity of Fmoc-D-Glu-Ofm have highlighted its versatility:

- Enhanced Stability : Peptides containing Fmoc-D-Glu-Ofm demonstrate improved stability against proteolytic enzymes, which is critical for therapeutic applications.

- Receptor Interactions : The hydrophobic nature imparted by the OFm group enhances interactions with lipid membranes and receptor sites, suggesting potential use in drug formulation.

- Bioactivity Variability : The biological activity is highly dependent on the surrounding amino acid sequence and modifications made during synthesis.

Q & A

Basic Research Questions

Q. What are the key experimental protocols for synthesizing and characterizing Fmoc-D-Glu-Ofm?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include deprotection of the Fmoc group with piperidine, coupling of D-Glu with appropriate activating agents (e.g., HBTU/HOBt), and purification via reversed-phase HPLC. Characterization requires techniques like nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and circular dichroism (CD) spectroscopy to assess secondary structure formation .

Q. How does the hydrophobicity of Fmoc-D-Glu-Ofm influence its gelation behavior?

- Methodological Answer : Hydrophobicity, quantified by log P values, dictates gel stability and morphology. For example:

Q. What analytical techniques are essential for evaluating Fmoc-D-Glu-Ofm gelation kinetics?

- Methodological Answer : Use rheometry to measure storage (G') and loss (G") moduli over time, tracking gelation onset and network formation. pH-controlled gelation (e.g., glucono-δ-lactone hydrolysis) requires real-time pH monitoring with a calibrated electrode. Complementary techniques include fluorescence spectroscopy (Thioflavin T binding for β-sheet detection) and transmission electron microscopy (TEM) for fibril visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in gelation rates among Fmoc-dipeptides with similar log P values?

- Methodological Answer : Variations in assembly rates arise from differences in pKa (due to side-chain hydrophobicity) and solvent interactions. To address this:

- Perform potentiometric titrations to determine exact pKa values.

- Use stopped-flow spectroscopy to monitor assembly kinetics under controlled pH and ionic strength.

- Compare molecular dynamics simulations (e.g., GROMACS) with experimental data to identify steric or electrostatic barriers .

Q. What strategies optimize the mechanical properties of Fmoc-D-Glu-Ofm gels for biomedical applications?

- Methodological Answer :

- Concentration tuning : Gel modulus (G') follows a ~1.4 power law with concentration (e.g., doubling concentration increases stiffness 2.6-fold).

- Co-assembly : Blend with complementary peptides (e.g., Fmoc-LG or Fmoc-FG) to enhance elasticity.

- Crosslinking : Introduce covalent bonds via UV irradiation or enzymatic ligation to improve compressive strength. Validate through oscillatory rheology and uniaxial compression testing .

Q. How can computational modeling enhance the design of Fmoc-D-Glu-Ofm-based hydrogels?

- Methodological Answer :

- Molecular docking : Predict interactions between Fmoc-D-Glu-Ofm and gelation triggers (e.g., glucono-δ-lactone).

- Coarse-grained simulations : Model self-assembly pathways using MARTINI force fields in software like LAMMPS.

- Machine learning : Train algorithms on existing gelation datasets to predict optimal solvent conditions or co-formers. Validate predictions with small-angle X-ray scattering (SAXS) and rheology .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in Fmoc-D-Glu-Ofm gelation studies?

- Methodological Answer :

- Standardized protocols : Document pH adjustment rates, temperature, and stirring speeds.

- Data sharing : Deposit raw rheology data in repositories like Zenodo with metadata (e.g., solvent composition, instrument calibration logs).

- Inter-lab validation : Collaborate to replicate studies using shared materials and protocols, addressing discrepancies via round-robin testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.